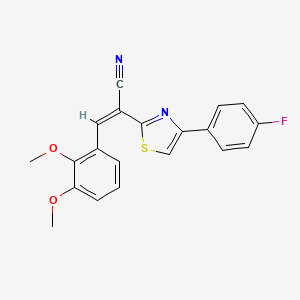

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Beschreibung

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a Z-configured α,β-unsaturated nitrile group. Its structure includes a 2,3-dimethoxyphenyl ring and a 4-(4-fluorophenyl)thiazol-2-yl moiety. The compound’s molecular formula is C₂₁H₁₆FN₂O₂S, with an average molecular mass of 381.43 g/mol. The 2,3-dimethoxy groups on the phenyl ring enhance electron density, while the 4-fluorophenyl-thiazole component introduces steric bulk and electronic modulation via the fluorine atom. Such structural features are common in bioactive molecules, particularly those targeting kinase inhibition or cytotoxic pathways .

Eigenschaften

IUPAC Name |

(Z)-3-(2,3-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O2S/c1-24-18-5-3-4-14(19(18)25-2)10-15(11-22)20-23-17(12-26-20)13-6-8-16(21)9-7-13/h3-10,12H,1-2H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJGLNGBVMHLSV-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-3-(2,3-Dimethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects, based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The molecular formula is , and it adopts a Z configuration about the C=C double bond. The dihedral angle between the two benzene rings is approximately 73.45° .

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including our compound of interest. The compound exhibited significant activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : The MIC values for related thiazole derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial properties .

- Mechanism of Action : Thiazole derivatives are believed to inhibit bacterial growth through multiple mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

2. Anticancer Activity

Thiazole compounds have been explored for their anticancer properties:

- In Vitro Studies : In studies involving HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines, certain thiazole derivatives demonstrated IC50 values in the micromolar range, showing promising cytotoxic effects .

- Mechanism of Action : The anticancer activity is often linked to apoptosis induction via the Bcl-2 family of proteins. Compounds similar to our target have shown to interact with these proteins, promoting cell death in cancerous cells .

Case Studies

Several case studies have documented the biological activities of thiazole derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that thiazole derivatives effectively inhibited biofilm formation in Staphylococcus aureus, suggesting their potential as therapeutic agents against biofilm-associated infections .

- Anticancer Efficacy : Another study reported that specific thiazole compounds exhibited significant antiproliferative effects on various cancer cell lines, with some compounds showing activities comparable to established chemotherapeutics like doxorubicin .

Data Summary

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Features

The compound’s closest analogs include acrylonitrile derivatives with variations in aryl substituents and heterocyclic systems. Key comparisons are summarized below:

Key Observations :

- Electron-donating vs. In contrast, the nitro group in increases electrophilicity, which may enhance reactivity but reduce bioavailability .

- Heterocyclic systems : Thiazole rings (as in the reference compound and ) contribute to π-π interactions, while oxadiazole or triazole moieties (e.g., in ) alter dipole moments and hydrogen-bonding capacity.

Physicochemical Properties

The reference compound’s higher LogP compared to suggests greater lipophilicity, favoring membrane permeability. However, the hydroxy group in improves aqueous solubility, which is critical for pharmacokinetics .

Q & A

Q. What are the established synthetic methodologies for preparing (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, and what key reaction conditions influence stereoselectivity?

The compound is synthesized via base-catalyzed condensation of substituted benzaldehydes with thiazolyl acetonitrile derivatives. For example, describes the reaction of 3,4-dimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile under basic conditions (e.g., KOH/EtOH) to yield the Z-isomer. Key factors include:

- Catalyst : Alkaline conditions (e.g., KOH) promote Knoevenagel condensation .

- Temperature : Room temperature or mild heating (30–50°C) minimizes side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF) or ethanol enhance reaction efficiency .

Q. How is the Z-configuration of the acrylonitrile group confirmed through crystallographic analysis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. , and 5 report Z-configuration based on:

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Prioritize:

- NMR : H and C NMR identify methoxy (δ 3.8–4.0 ppm), nitrile (C≡N, ~110–120 ppm), and fluorophenyl signals .

- IR : A sharp nitrile stretch (~2200–2250 cm) confirms the acrylonitrile moiety .

- SC-XRD : Resolves stereochemistry and intermolecular interactions .

Advanced Questions

Q. How can Design of Experiments (DoE) principles optimize synthesis yield and stereoselectivity?

DoE systematically evaluates variables like temperature, catalyst concentration, and solvent polarity. For example:

Q. How can researchers resolve discrepancies in crystallographic data among structurally similar acrylonitrile derivatives?

Discrepancies (e.g., bond lengths, angles) arise from substituent effects or crystallization conditions. Strategies include:

- Comparative analysis : Contrast unit cell parameters with analogs (e.g., fluorophenyl vs. bromophenyl derivatives) .

- Computational validation : Density Functional Theory (DFT) calculates theoretical bond lengths/angles for comparison .

- Hydrogen bonding : Assess C—H⋯O/N interactions, which vary with substituent electronegativity .

Q. What mechanistic insights explain the electronic effects of substituents (methoxy, fluoro) on reactivity?

- Methoxy groups : Electron-donating groups increase electron density on the phenyl ring, enhancing electrophilic substitution .

- Fluorophenyl moiety : Electron-withdrawing effects stabilize the thiazole ring, influencing cycloaddition reactivity .

- Hammett analysis : Quantify substituent effects on reaction rates using σ/σ values .

Q. How do intermolecular interactions influence solid-state stability and packing?

SC-XRD reveals:

- C—H⋯O/N bonds : Link adjacent molecules into 1D chains or 2D networks, enhancing thermal stability .

- π-π stacking : Fluorophenyl and thiazole rings contribute to layered packing, affecting solubility .

- Torsional rigidity : Z-configuration minimizes steric clashes, favoring dense packing .

Q. What are common synthetic byproducts, and how are they identified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.